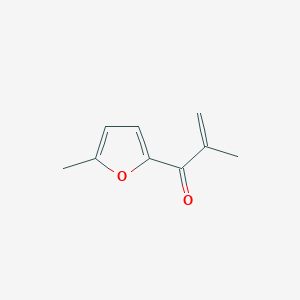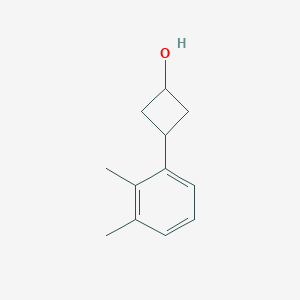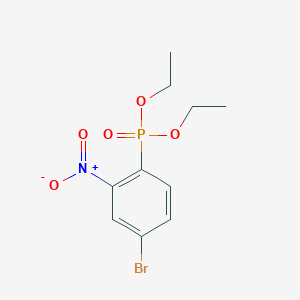
Diethyl (4-Bromo-2-nitrophenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-Bromo-2-nitrophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13BrNO5P. It is a derivative of phosphonic acid and contains both bromine and nitro functional groups on a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-Bromo-2-nitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-bromo-2-nitrobenzyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and displaces the bromide ion from the benzyl bromide .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of a suitable base, such as sodium hydride or potassium carbonate, can enhance the reaction efficiency. Additionally, the reaction can be carried out under an inert atmosphere to prevent oxidation and other side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4-Bromo-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The phosphonate group can be oxidized to a phosphate group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in methanol are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Phosphate derivatives.
Applications De Recherche Scientifique
Diethyl (4-Bromo-2-nitrophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Diethyl (4-Bromo-2-nitrophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (4-Bromobutyl)phosphonate: Similar in structure but with a butyl group instead of a phenyl group.
Diethyl (4-nitrophenyl)phosphonate: Lacks the bromine atom but contains the nitro group on the phenyl ring.
Uniqueness
Diethyl (4-Bromo-2-nitrophenyl)phosphonate is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds .
Propriétés
Formule moléculaire |
C10H13BrNO5P |
|---|---|
Poids moléculaire |
338.09 g/mol |
Nom IUPAC |
4-bromo-1-diethoxyphosphoryl-2-nitrobenzene |
InChI |
InChI=1S/C10H13BrNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3 |
Clé InChI |
OCWRASLBBREGIM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



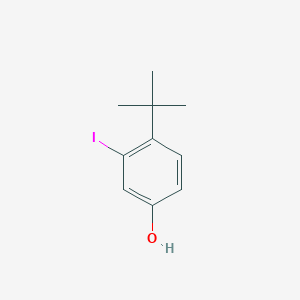

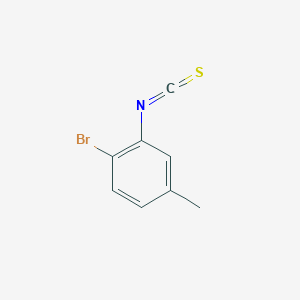
![6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-2-amine](/img/structure/B13687052.png)
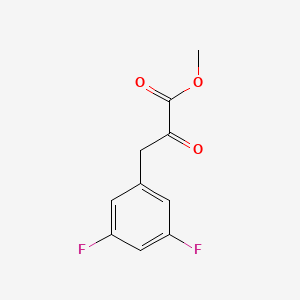
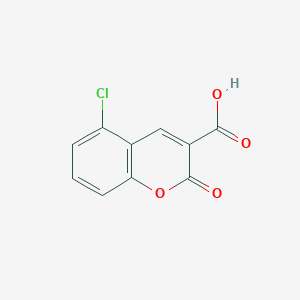
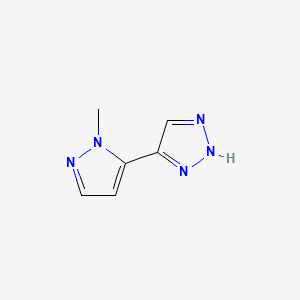
![1-(6-Fluoroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13687082.png)

